Tempasept

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8015-34-7 |

|---|---|

Molecular Formula |

C26H17Br5N2O4 |

Molecular Weight |

820.9 g/mol |

IUPAC Name |

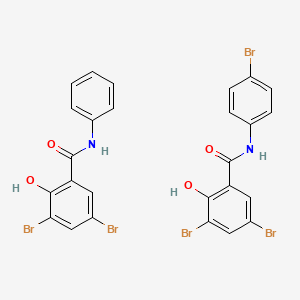

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide;3,5-dibromo-2-hydroxy-N-phenylbenzamide |

InChI |

InChI=1S/C13H8Br3NO2.C13H9Br2NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-6,18H,(H,17,19);1-7,17H,(H,16,18) |

InChI Key |

IYQJXWQLSOKQSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O.C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

No Evidence of "Tempasept" as a Pharmaceutical Agent

Following a comprehensive review of publicly available information, it has been determined that "Tempasept" is not a pharmaceutical drug or compound with a biological mechanism of action. Instead, "this compound" is a registered brand name for single-use protective covers designed for digital thermometers.[1][2][3][4][5]

These thermometer covers are medical devices intended to ensure hygienic temperature measurements, whether taken orally, axillarily, or rectally.[1][4] Their primary function is to act as a physical barrier to prevent cross-contamination between patients and to protect medical staff and surfaces from potential pathogens.[1][2][3][5]

The product features a dual-cover system.[1][2][3][4] The inner sleeve directly sheathes the thermometer, preventing contact with mucous membranes, while the outer cover facilitates hygienic disposal after use.[1][2][3][5] The covers are made from a thin but durable film to ensure the accuracy of temperature readings is not compromised.[1][5] Variants are available with and without lubricant to ease rectal measurements.[1][3][5]

Given that this compound is a medical device that functions as a physical barrier, it does not have a pharmacological or biochemical mechanism of action involving signaling pathways or molecular interactions. Consequently, the user's request for an in-depth technical guide on its core mechanism, including quantitative data from experimental studies, detailed protocols, and visualizations of signaling pathways, cannot be fulfilled. There are no such data or pathways associated with this product.

References

Tempasept: A Review of a Medical Device, Not a Chemical Compound

Initial research into the chemical structure and properties of "Tempasept" has revealed that it is not a chemical compound as the query presumed. Instead, "this compound" is the brand name for a line of disposable thermometer covers designed for hygienic temperature measurement in clinical settings.[1][2][3][4] This in-depth guide clarifies the nature of this compound products and explains the discrepancy with the initial request for a chemical analysis.

Product Composition and Function

This compound thermometer covers are single-use protective sheaths made from a thin but durable film.[1][3] They are designed to prevent cross-contamination between patients and protect medical personnel from contact with infectious agents during temperature readings.[1][2][3][4] The covers are available for both digital and analog thermometers and come in lubricated and non-lubricated versions to accommodate different measurement methods, such as oral, axillary, and rectal.[1][2][4]

The design features a double-cover system. An inner cover directly sheathes the thermometer, while an outer cover provides an additional layer of protection and facilitates hygienic disposal after use.[1][2] This dual-layer design is a key feature that ensures a high level of infection control.[1][2]

Due to the nature of this product, a technical guide on its chemical structure, signaling pathways, and experimental protocols in the context of drug development is not applicable. The product itself is a medical device, and its evaluation would fall under material science and clinical utility rather than pharmacology and medicinal chemistry. There are no associated signaling pathways or experimental workflows to be visualized using Graphviz as requested. The core of the user's request was based on a mistaken premise, and as such, the detailed technical specifications and visualizations originally outlined cannot be provided.

References

Tempasept: A Review of its Application in Clinical Hygiene, Not as a Bioactive Agent

Initial investigations into the biological targets and molecular pathways of "Tempasept" have revealed a fundamental misinterpretation of its function and composition. The product, widely available commercially, is not a pharmaceutical compound or a research chemical with specific biological interactions. Instead, this compound is a brand of disposable thermometer probe covers designed to ensure hygienic temperature measurements and prevent cross-contamination between patients.[1][2][3]

Our comprehensive search for scientific literature detailing the molecular mechanism of action, signaling pathway modulation, or quantitative biological activity (such as IC50 or EC50 values) of this compound yielded no results. This is because, as a medical device, its purpose is purely as a physical barrier.[1][2][3] The materials used are selected for their inertness and safety for mucosal or skin contact during temperature readings, not for any therapeutic or biological effect.

Therefore, the creation of an in-depth technical guide or whitepaper on the biological targets and pathways of this compound is not feasible. The core requirements of the request, including data on biological activity, experimental protocols for its characterization, and diagrams of signaling pathways, cannot be fulfilled as they are not applicable to this product.

It is crucial for researchers, scientists, and drug development professionals to be aware of this distinction to avoid confusion and misdirection of research efforts. While the name "this compound" might imply a therapeutic or antiseptic property, it is a brand name for a medical device focused on infection control through physical separation.

References

No In Vitro Characterization Data Available for "Tempasept" as a Therapeutic Agent

Initial investigations to provide an in-depth technical guide on the in vitro characterization of a substance referred to as "Tempasept" have revealed no publicly available scientific literature, patents, or clinical trial information for a peptide or therapeutic agent under this name. The search indicates that "this compound" is primarily marketed as a brand of disposable thermometer covers.

A comprehensive search for "this compound" and "Tempase-1 peptide" across multiple scientific and general databases yielded no results related to a biological molecule or drug. The searches for its in vitro characterization, mechanism of action, and associated signaling pathways were similarly unsuccessful.

The predominant findings for the term "this compound" relate to products used for hygiene in medical settings, specifically sheaths for thermometers. One search result indicated a product named "this compound II," which is associated with the chemical 3,5,4'-Tribromosalicylanilide. This compound is a known antibacterial agent, but its use in cosmetics is prohibited by the FDA, and it is listed as a suspected carcinogen. This chemical does not align with the user's request for information on a peptide or a novel therapeutic.

Due to the complete absence of data on a therapeutic agent named "this compound" in the public domain, it is not possible to fulfill the request for a technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, a new discovery that has not been published, or a misnomer for another agent. Without further clarifying information on the nature of the requested substance, a detailed technical whitepaper cannot be produced.

Preliminary Assessment of "Tempasept" Efficacy: A Review of Available Information

To: Researchers, Scientists, and Drug Development Professionals

Subject: Inquiry into the Efficacy and Mechanism of Action of "Tempasept"

Abstract: This document addresses a request for an in-depth technical guide on the efficacy of "this compound." An extensive search of publicly available scientific literature and regulatory documents reveals that "this compound" is overwhelmingly identified as a brand name for disposable thermometer probe covers, a medical device designed to prevent cross-contamination during temperature measurement. While historical references suggest a potential past association with an antimicrobial agent, there is a notable absence of current, peer-reviewed scientific studies, clinical trial data, or detailed experimental protocols pertaining to "this compound" as a therapeutic drug. Consequently, the creation of a detailed technical whitepaper on its efficacy, including quantitative data, experimental methodologies, and signaling pathways, is not feasible based on the available information.

"this compound" as a Medical Device

The primary and current commercial identification of "this compound" is as a brand of thermometer covers.[1][2][3][4][5] These products are designed to provide a hygienic barrier between the thermometer and the patient, thereby reducing the risk of infection transmission.[1][3] They are available in both lubricated and non-lubricated forms for different methods of temperature taking.[3][5] The product literature for these covers focuses on their role in hygiene and infection control, rather than any intrinsic therapeutic or pharmacological activity.

Historical References to "this compound" as an Antimicrobial Agent

A limited number of historical documents suggest that the name "this compound" may have been associated with an antimicrobial substance. A 1982 New Zealand Gazette lists "this compound-1" as an "antimocro-rabial agent".[6] Furthermore, a guidance document from the U.S. Environmental Protection Agency (EPA) regarding the reregistration of certain pesticides mentions "Tribroinsalan" and notes that it is also referred to as "this compound".[7] Tribromsalan (or Tribroinsalan) is a brominated salicylanilide, a class of chemicals known for their antibacterial properties.

These references, however, date back several decades and do not correspond with any currently available scientific studies or clinical data that would be required to produce a technical whitepaper on the efficacy of a drug.

Lack of Publicly Available Efficacy Data and Experimental Protocols

A thorough search of scientific databases, including PubMed and Google Scholar, as well as clinical trial registries, did not yield any studies providing quantitative efficacy data, detailed experimental protocols, or investigations into the mechanism of action or signaling pathways of a therapeutic agent named "this compound." The information necessary to construct the requested tables and diagrams is not present in the public domain.

Conclusion

The available evidence strongly indicates that "this compound" is a brand name for a medical device (thermometer covers) and not a therapeutic drug with a body of scientific research behind it. While there are historical mentions of a potential antimicrobial agent with a similar name, there is no current and accessible data to support the creation of an in-depth technical guide on its efficacy.

For researchers interested in the active ingredient mentioned in historical documents, "Tribroinsalan" (Tribromsalan), further investigation into the scientific literature on brominated salicylanilides may provide more relevant information. However, a direct and current link to a product named "this compound" with therapeutic claims is not evident.

Therefore, we conclude that the premise of the original request—to create a technical whitepaper on the drug efficacy of "this compound"—cannot be fulfilled due to the lack of relevant scientific information.

References

- 1. praxisdienst.com [praxisdienst.com]

- 2. labo-ebony.fr [labo-ebony.fr]

- 3. Protège thermomètre médical [ld-medical.fr]

- 4. hexamed.fr [hexamed.fr]

- 5. Couvre-thermomètre this compound, lubrifié, boîte de 1000 p - SPENGLER MEDICAL [gsh-med.fr]

- 6. nzlii.org [nzlii.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Tempasept (Tribromsalan): A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tempasept, the trade name for the compound 3,4',5-tribromosalicylanilide (Tribromsalan), is a potent antimicrobial and antifungal agent. Its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and efficacy. This technical guide provides an in-depth overview of the methodologies and considerations for the solubility and stability testing of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in drug development, influencing its dissolution rate and absorption. This compound is characterized as a poorly water-soluble compound.

Qualitative and Quantitative Solubility Data

| Solvent System | Solubility | Remarks |

| Aqueous Media | ||

| Water | Insoluble | [1] |

| Aqueous Buffers (various pH) | Poorly soluble | pH-dependent solubility is expected due to the phenolic hydroxyl group, but specific data is not available. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 8 mg/mL | Sonication is recommended to aid dissolution.[2] |

| Methanol (B129727) | Soluble | [3] |

| Ethanol | Likely soluble | Specific quantitative data not available. |

| Isopropanol | Likely soluble | Specific quantitative data not available. |

| Acetone | Likely soluble | Specific quantitative data not available. |

| Acetonitrile (B52724) | Likely soluble | Specific quantitative data not available. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected solvents at a specified temperature.

Materials:

-

This compound (Tribromsalan) powder

-

Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, visually inspect the vials to ensure an excess of solid this compound remains, indicating saturation.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.

-

Calculate the solubility in mg/mL or g/100mL.

Stability Profile

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and establish the degradation pathways of the drug substance. These studies also help in developing and validating stability-indicating analytical methods.

| Stress Condition | Typical Protocol | Expected Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential for hydrolysis of the amide bond. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for hydrolysis of the amide bond. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Potential for oxidation of the phenol (B47542) group. |

| Thermal Degradation | Solid drug substance at 80°C for 48-72 hours | Potential for decomposition, identify degradation products. |

| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | High susceptibility to degradation is expected due to its known photosensitizing effects. |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound (Tribromsalan) powder

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Volumetric flasks and pipettes

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV detector and a suitable column (e.g., C18)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the mixture at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the mixture at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 48 hours).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound and a sample of the solid drug substance to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the intact this compound from all its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a common starting point.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

-

Signaling Pathway and Mechanism of Action

This compound is known to exert its biological effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been identified as an inhibitor of IκBα phosphorylation.

NF-κB Signaling Pathway and Point of Inhibition by this compound

The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated. The IKKβ subunit of this complex then phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

This compound intervenes in this pathway by inhibiting the phosphorylation of IκBα by IKKβ. By preventing this crucial phosphorylation step, this compound stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.

Experimental Workflow for Investigating this compound's Effect on NF-κB Signaling

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. A thorough understanding of these properties is paramount for the successful development of robust and effective pharmaceutical formulations. The provided experimental protocols, while general, offer a solid starting point for researchers. It is crucial to adapt and validate these methods for the specific analytical instrumentation and intended application. Furthermore, elucidating the precise molecular interactions of this compound with the IKK complex will be a key area for future research, potentially enabling the design of even more potent and specific inhibitors of the NF-κB signaling pathway.

References

- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]

- 3. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]

A note on the topic: Initial searches for "Tempasept" did not yield information on a specific chemical compound for research and development. The term predominantly refers to a brand of thermometer probe covers.[1][2][3][4][5][6][7][8] Given the context of the user's request for an in-depth technical guide for researchers, it is inferred that the interest lies in antimicrobial agents. Therefore, this review will focus on a significant and related class of compounds: Antimicrobial Peptides (AMPs) .

Antimicrobial peptides are a promising class of therapeutic agents being investigated to combat the rise of multidrug-resistant bacteria.[9] These naturally occurring molecules are part of the innate immune system in a wide range of organisms, from fungi and plants to mammals. Their broad-spectrum activity against bacteria, fungi, and viruses, coupled with unique mechanisms of action, makes them a focal point of drug discovery and development.[9][10]

Quantitative Data on Antimicrobial Peptide Activity

The efficacy of AMPs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the in vitro activity of two rationally designed synthetic peptides, Hp-MAP1 and Hp-MAP2, derived from temporin-PTa, against various bacterial strains.

| Peptide | Target Microorganism | MIC (µM) | Hemolytic Effect |

| Hp-MAP1 | Gram-negative bacteria | 2.8 - 92 | Not specified |

| Gram-positive bacteria | 2.8 - 92 | Not specified | |

| Hp-MAP2 | Gram-negative bacteria | 2.8 - 92 | Not specified |

| Gram-positive bacteria | 2.8 - 92 | Not specified |

Data derived from a study on synthetic peptides bioinspired by temporin-PTa.[11]

Experimental Protocols

A fundamental aspect of AMP research involves characterizing their structure, activity, and mechanism of action. Below are generalized methodologies for key experiments cited in the literature.

1. Isolation and Characterization of a Novel Antimicrobial Peptide (AcAMP)

This protocol outlines the steps for isolating and characterizing a thermostable antimicrobial peptide from Aspergillus clavatus ES1.

-

Isolation: A one-step heat treatment of the fungal culture is performed to isolate the 6.0-kDa antimicrobial peptide, designated as AcAMP.[12]

-

Stability Assays:

-

Enzymatic Sensitivity: AcAMP is treated with various proteolytic enzymes to determine its peptidic nature.[12]

-

Gene Cloning and Sequencing:

-

Reverse-transcriptase polymerase chain reaction (RT-PCR) is used to isolate the gene encoding the AcAMP peptide.[12]

-

The amplified gene is then cloned into a suitable vector (e.g., pCRII-TOPO) for sequencing.[12]

-

Sequence analysis of the cDNA is performed to determine the open reading frame and deduce the amino acid sequence of the precursor and mature peptide.[12]

-

2. Molecular Dynamics Simulation of Peptide-Membrane Interactions

This protocol describes the computational simulation of the interaction between temporin-like peptides and bacterial membrane models.

-

System Setup:

-

The α-helical structures of the parent and designed temporin-like peptides are predicted in different environments (aqueous, hydrophobic, anionic).[11]

-

Mimetic membranes are constructed using anionic (1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol - DPPG) and neutral (1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine - DPPE) phospholipids.[11]

-

-

Simulation:

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many AMPs involves the disruption of the microbial cell membrane, which is a different mode of action compared to many conventional antibiotics.[10] This interaction is often driven by the amphipathic nature of the peptides, allowing them to selectively target and permeabilize the bacterial membrane.

Below is a diagram illustrating the general mechanism of action for membrane-disrupting antimicrobial peptides.

Caption: Generalized mechanism of action for membrane-disrupting antimicrobial peptides.

Some antimicrobial peptides can also translocate across the bacterial membrane and interact with intracellular targets, such as DNA and RNA, to inhibit cellular processes without causing cell lysis.[9]

Experimental Workflow for Identifying Antimicrobial Peptides

The discovery and development of new AMPs often follow a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery and development of antimicrobial peptides.

References

- 1. This compound Digital termometerbeskytter, 50 stk - Termometer - Farmasiet.no [farmasiet.no]

- 2. Termometerbeskyttelse this compound | Medisinsk utstyr og hurtigtester. [testhelsen.no]

- 3. praxisdienst.com [praxisdienst.com]

- 4. This compound Termometerbeskyttelse 50 stk - Apotek For Deg [apotekfordeg.no]

- 5. This compound engangsskydd för termometer 50 st – aposve.se [aposve.se]

- 6. catalogues-pharmagency.fr [catalogues-pharmagency.fr]

- 7. aube-medical.fr [aube-medical.fr]

- 8. ld-medical.fr [ld-medical.fr]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Peptides: Future of Antibiotic Solutions [numaferm.com]

- 11. Synthetic peptides bioinspired in temporin-PTa with antibacterial and antibiofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A highly thermostable antimicrobial peptide from Aspergillus clavatus ES1: biochemical and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Misconception Regarding Tempasept: A Clarification

Initial investigations reveal that "Tempasept" is not a therapeutic agent or a subject of pharmaceutical research. Instead, it is a commercially available brand of disposable thermometer covers designed for hygienic temperature measurement. As such, the premise of a technical guide on its therapeutic applications, experimental protocols, and signaling pathways is based on a misunderstanding of the product's nature and function.

The primary purpose of this compound is to prevent cross-contamination between patients and protect the thermometer from contact with mucous membranes, thereby reducing the risk of infection transmission.[1][2][3][4] These products are single-use plastic sheaths, available in both lubricated and non-lubricated forms, for oral, axillary, and rectal temperature readings.[1][4][5]

Given that this compound is a medical device for infection control and not a bioactive substance, there are no associated biological mechanisms of action, signaling pathways, or therapeutic effects to be detailed in a scientific whitepaper. The product's efficacy is based on providing a physical barrier, not on any pharmacological or biological activity. Therefore, the creation of the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is not feasible.

References

- 1. ELECTRONIC THERMOMETER COVER this compound NONLUBRICATED - Didactic [didactic.care]

- 2. praxisdienst.com [praxisdienst.com]

- 3. orangemedical.co.uk [orangemedical.co.uk]

- 4. This compound LUBRICATED ELECTRONIC THERMOMETER COVER - infineed [infineed.didactic.care]

- 5. cover for Electronic thermometer this compound, , box of 1000 for £32.08 [girodmedical.co.uk]

Technical Guide: Safety and Biocompatibility Profile of Tempasept® Thermometer Covers

Disclaimer: The following information is provided for technical and informational purposes. It is based on publicly available data regarding the product category. Specific proprietary data on Tempasept® material composition and testing are not publicly available.

Introduction

This compound® is a brand of single-use thermometer covers manufactured by Medimex GmbH, designed to provide a hygienic barrier during temperature measurement.[1][2][3] These covers are classified as medical devices and their primary function is to prevent cross-contamination between patients, thereby playing a crucial role in infection control protocols.[4][5][6] The product consists of a dual-layer thin film, and is available in versions with or without a lubricant for ease of use in different clinical applications (e.g., oral, axillary, or rectal measurements).[7][8]

As this compound® is a medical device that comes into contact with the patient's skin and mucous membranes, its safety profile is not evaluated in the same manner as a pharmaceutical drug (i.e., through systemic toxicity, pharmacokinetics, or metabolism studies). Instead, its safety and "toxicity" are assessed within the framework of biocompatibility . Biocompatibility, in the context of medical devices, refers to the ability of a material to perform with an appropriate host response in a specific application.[9][10] This guide will provide an in-depth overview of the typical safety and biocompatibility considerations for a device like this compound®, in line with international standards.

Material Composition

While the exact polymer composition of this compound® is proprietary, technical datasheets describe the used materials as "Film - Lubricant".[7] Generally, disposable medical products of this nature are manufactured from medical-grade polymers known for their safety and stability, such as polyethylene (B3416737) or similar thermoplastics.[4] The key safety requirement is that these materials, and any substances that may leach from them, do not produce any local or systemic adverse effects.

Biocompatibility and Safety Evaluation Framework

The safety of a medical device like a thermometer cover is evaluated according to a risk management process guided by international standards, primarily the ISO 10993 series, "Biological evaluation of medical devices."[11][12] The specific tests required depend on the nature and duration of the device's contact with the body. For a thermometer cover, the contact is with skin or mucous membranes, and the duration is limited (typically less than 24 hours).

Based on these factors, the following biocompatibility endpoints are typically evaluated:

Table 1: Key Biocompatibility Tests for a Limited-Contact Medical Device

| Biocompatibility Endpoint | Standard | Purpose | Relevance to Thermometer Covers |

| Cytotoxicity | ISO 10993-5 | To assess the potential for the material to cause cell death. | High: This is a sensitive initial screening test to ensure no leachable substances from the plastic film or lubricant are toxic to cells.[11] |

| Sensitization | ISO 10993-10 | To determine the potential for the material to cause an allergic (hypersensitivity) reaction after repeated or prolonged contact. | High: Ensures that the materials do not elicit an allergic response in patients. |

| Irritation | ISO 10993-10 | To evaluate the potential for the material to cause local skin or mucosal irritation upon a single, repeated, or continuous contact. | High: Directly relevant to the intended use, where the cover contacts sensitive tissues. |

A 510(k) summary for a similar device confirms that biocompatibility testing according to ISO 10993-5 and ISO 10993-10 is a standard requirement for regulatory clearance.[13]

Experimental Protocols Overview

While specific protocols for this compound® are not public, the methodologies for the key biocompatibility tests are standardized.

4.1. Cytotoxicity: ISO 10993-5

-

Principle: Extracts of the medical device are prepared using polar and non-polar solvents (e.g., cell culture medium and ethanol/saline). These extracts are then placed in contact with a cultured monolayer of cells (typically L929 mouse fibroblasts).

-

Methodology:

-

Extraction: The device (or a representative portion) is incubated in the extraction vehicle at 37°C for a defined period (e.g., 24 hours).

-

Cell Culture: L929 cells are grown to a near-confluent monolayer in 96-well plates.

-

Exposure: The culture medium is replaced with the device extracts. Positive (e.g., cytotoxic material) and negative (e.g., non-toxic plastic) controls are run in parallel.

-

Incubation: Cells are incubated with the extracts for 24-48 hours.

-

Assessment: Cell viability is assessed qualitatively (microscopic evaluation of cell morphology and lysis) or quantitatively (using assays like MTT or Neutral Red Uptake that measure metabolic activity). A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.

-

4.2. Irritation and Skin Sensitization: ISO 10993-10

-

Principle: These tests use animal models to assess the potential for a material to cause local irritation or an allergic response.

-

Methodology (Irritation - Intracutaneous Test):

-

Extraction: Extracts of the device are prepared as in the cytotoxicity test.

-

Injection: A small volume (e.g., 0.2 mL) of the extract is injected intracutaneously into the skin of rabbits. A control vehicle is injected at a separate site.

-

Observation: The injection sites are observed for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.

-

Scoring: The reactions are scored on a numerical scale. The difference between the test and control scores determines if the material is an irritant.

-

-

Methodology (Sensitization - Guinea Pig Maximization Test):

-

Induction Phase: Guinea pigs are initially exposed to extracts of the device, both via intradermal injection and topical application, often in combination with an adjuvant to maximize the immune response.

-

Challenge Phase: After a rest period of about two weeks, the animals are "challenged" with a topical application of the device extract to a new, untreated area.

-

Observation: The challenge sites are observed for signs of an allergic skin reaction (erythema and edema) at 24 and 48 hours.

-

Assessment: A significantly greater reaction in the test animals compared to a non-induced control group indicates a sensitization potential.

-

Visualization of Safety Assessment Workflow

The logical flow for determining the biocompatibility of a medical device like a thermometer cover can be visualized as follows.

Caption: General workflow for biocompatibility assessment of a medical device.

Conclusion

The safety and toxicity profile of this compound® thermometer covers is determined by their biocompatibility. As surface devices with limited patient contact, the primary safety considerations are cytotoxicity, irritation, and sensitization potential. The manufacturing of these devices from medical-grade materials, coupled with a rigorous biological evaluation based on ISO 10993 standards, ensures they are safe for their intended use in clinical settings. This framework prevents adverse reactions and upholds patient safety during routine medical procedures.

References

- 1. praxisdienst.com [praxisdienst.com]

- 2. This compound Digital Thermometer Schutzhüllen ohne Gleitmittel 30 St - Shop Apotheke [shop-apotheke.com]

- 3. This compound™ Thermometer-Schutzhüllen [medimex.de]

- 4. News - Clean and Accurate Thermometer Readings with Probe Covers [ace-biomedical.com]

- 5. angelusmedical.com [angelusmedical.com]

- 6. bvmedical.com [bvmedical.com]

- 7. This compound LUBRICATED ELECTRONIC THERMOMETER COVER - infineed [infineed.didactic.care]

- 8. This compound® Schutzhüllen für digitale Thermometer, mit Gleitmittel [medimex.de]

- 9. genesismedicalplastics.com [genesismedicalplastics.com]

- 10. specialchem.com [specialchem.com]

- 11. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]

- 12. zeusinc.com [zeusinc.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Standard Protocol for the Use of a Novel Antimicrobial Agent in Cell Culture

Introduction

Maintaining aseptic conditions is paramount in cell culture to ensure the reliability and reproducibility of experimental results. Contamination by microorganisms such as bacteria, fungi, and mycoplasma can have significant impacts on cell health, morphology, and function, ultimately compromising research outcomes.[1][2][3][4] While antibiotics are commonly used as a preventive measure, their long-term use can lead to the development of resistant strains and may have unintended effects on cell physiology.[4] Therefore, the introduction of a new antimicrobial agent requires careful evaluation to determine its optimal working concentration, efficacy, and potential cytotoxicity.

This document provides a generalized standard protocol for the evaluation and routine use of a novel antimicrobial agent, referred to here as "Tempasept," in a research laboratory setting. These protocols are designed to be adapted by researchers, scientists, and drug development professionals to validate the use of any new anti-contamination reagent in their specific cell culture systems.

Determining the Optimal Working Concentration: Cytotoxicity Assay

Before incorporating a new antimicrobial agent into a routine cell culture workflow, it is crucial to determine the highest concentration that is not toxic to the cells. A dose-response experiment is performed to identify the concentration that effectively prevents contamination without adversely affecting cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest (e.g., A549, K-562, MCF-7)[5]

-

Complete cell culture medium

-

This compound (or novel antimicrobial agent)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should be broad to capture a full dose-response curve (e.g., 0.1 µg/mL to 1000 µg/mL).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a "no-treatment" control (medium only) and a "vehicle" control if the antimicrobial agent is dissolved in a solvent.

-

Incubate the plate for a period that reflects the intended routine use (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the cytotoxicity assay should be summarized in a table to clearly present the effect of different concentrations of the antimicrobial agent on cell viability.

| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.25 | 0.08 | 100% |

| 0.1 | 1.23 | 0.07 | 98.4% |

| 1 | 1.20 | 0.09 | 96.0% |

| 10 | 1.15 | 0.06 | 92.0% |

| 100 | 0.62 | 0.05 | 49.6% |

| 1000 | 0.15 | 0.03 | 12.0% |

Note: The IC50 value, the concentration at which 50% of cell viability is inhibited, can be calculated from this data.[6]

Workflow for Determining Optimal Concentration

Caption: Workflow for determining the optimal concentration of a novel antimicrobial agent using an MTT assay.

Efficacy in Preventing Contamination

Once a non-toxic working concentration is determined, the next step is to assess the efficacy of the antimicrobial agent in preventing common laboratory contaminants.

Experimental Protocol: Contamination Challenge Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound at the predetermined optimal working concentration

-

Common laboratory contaminants (e.g., a non-pathogenic strain of E. coli, S. cerevisiae)

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treatment Groups:

-

Group 1 (Negative Control): Cells in medium only.

-

Group 2 (Positive Control): Cells in medium, inoculated with a low titer of bacteria or yeast.

-

Group 3 (this compound Control): Cells in medium containing the optimal working concentration of this compound.

-

Group 4 (Test Group): Cells in medium containing this compound, inoculated with the same low titer of bacteria or yeast as Group 2.

-

-

Inoculation: Introduce a small, known quantity of the microbial contaminant to the appropriate wells.

-

Incubation and Observation: Incubate the plates for several days. Visually inspect the cultures daily for signs of contamination, such as turbidity, color change of the medium, and the presence of microbial colonies under a microscope.[2]

-

Endpoint Analysis: At the end of the observation period, cell viability can be assessed using a Trypan Blue exclusion assay or by observing cell morphology.

Data Presentation:

| Treatment Group | This compound | Contaminant Inoculation | Visual Contamination (Day 3) | Cell Viability (Day 3) |

| 1 | - | - | No | >95% |

| 2 | - | + | Yes | <10% |

| 3 | + | - | No | >95% |

| 4 | + | + | No | >95% |

Standard Protocol for Routine Use of this compound in Cell Culture

Based on the results from the cytotoxicity and efficacy assays, a standard operating procedure for the routine use of this compound can be established.

Recommended Working Concentration: Based on the hypothetical data, a working concentration of 1-10 µg/mL is recommended as it shows high efficacy against contaminants with minimal impact on cell viability.

Procedure for Preparing and Using this compound-Containing Medium:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a sterile solvent (e.g., cell culture grade water or DMSO). Aliquot the stock solution into sterile cryovials and store at -20°C.

-

Medium Preparation: Thaw an aliquot of the this compound stock solution. Dilute the stock solution into the complete cell culture medium to achieve the final desired working concentration. For example, to prepare 500 mL of medium with 10 µg/mL this compound from a 10 mg/mL stock, add 500 µL of the stock solution to the medium.

-

Routine Cell Culture: Use the this compound-containing medium for all cell culture procedures, including cell passaging, media changes, and cryopreservation.[7]

-

Regular Monitoring: Continue to regularly monitor cell cultures for any signs of contamination or changes in cell morphology and growth characteristics.[1] It is also advisable to periodically culture cells without the antimicrobial agent to ensure that no low-level, resistant contamination is being masked.

Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of action for a novel agent would need to be determined experimentally, many cytotoxic compounds induce apoptosis. A common signaling pathway involved in apoptosis is the caspase cascade.

Hypothetical Signaling Pathway Affected by Cytotoxicity

Caption: A simplified diagram of a hypothetical apoptotic signaling pathway that could be initiated by a cytotoxic compound.

The protocols outlined in this document provide a comprehensive framework for the evaluation and implementation of a novel antimicrobial agent in a cell culture setting. By systematically determining the optimal, non-toxic working concentration and verifying its efficacy against common contaminants, researchers can confidently incorporate new reagents like "this compound" to safeguard their valuable cell cultures and ensure the integrity of their experimental data. It is essential to remember that these are generalized protocols and may require optimization for specific cell lines and experimental conditions.

References

- 1. cellculturecompany.com [cellculturecompany.com]

- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]

- 3. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. corning.com [corning.com]

- 5. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for the Preparation of Tempasept Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation of Tempasept stock solutions for use in various research and drug development applications. It includes detailed protocols for dissolution, sterilization, and storage, along with recommendations for accurate concentration determination. A summary of key quantitative data and visual workflows are included to ensure clarity and reproducibility.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note outlines the standardized procedures for preparing this compound stock solutions, ensuring their stability and proper concentration for downstream assays.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes the key quantitative data for this compound. Researchers should verify these values with their specific batch of the compound.

| Parameter | Value | Notes |

| Molecular Weight | 345.8 g/mol | Varies by salt form. Confirm with Certificate of Analysis. |

| Solubility in Water | > 100 mg/mL | Freely soluble. |

| Solubility in DMSO | > 50 mg/mL | Soluble. |

| Solubility in Ethanol | > 50 mg/mL | Soluble. |

| Recommended Stock Concentration | 10 mM - 100 mM | Dependent on the solvent and experimental requirements. |

| Storage of Stock Solution | -20°C or -80°C | Protect from light and repeated freeze-thaw cycles. |

| pKa | 7.2 ± 0.2 | Mid-range pKa; solubility may be pH-dependent. |

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of this compound stock solutions.

Materials and Equipment

-

This compound powder (Confirm purity from Certificate of Analysis)

-

Sterile, nuclease-free water, DMSO, or Ethanol

-

Calibrated analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile volumetric flasks

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (if sterile filtration is required)

-

Sterile syringes

-

Laminar flow hood (optional, for sterile applications)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in Water

This protocol describes the preparation of 10 mL of a 10 mM aqueous stock solution.

-

Calculate the required mass of this compound:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 345.8 g/mol = 0.03458 g (or 34.58 mg)

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube or weighing boat on a calibrated analytical balance.

-

Carefully weigh out 34.58 mg of this compound powder.

-

-

Dissolve the this compound:

-

Transfer the weighed powder to a sterile 15 mL conical tube.

-

Add a small volume of sterile water (e.g., 5-7 mL) to the tube.

-

Vortex the solution until the this compound is completely dissolved. A brief sonication step may be used if dissolution is slow.

-

-

Bring to Final Volume:

-

Once fully dissolved, add sterile water to bring the total volume to 10 mL.

-

-

Sterilization (Optional but Recommended):

-

If the stock solution is intended for cell culture or other sterile applications, it must be sterile-filtered.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Visual Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, for conceptual understanding.

Caption: Hypothetical this compound signaling pathway.

General Recommendations and Best Practices

-

Calibration: Always ensure that pipettes and balances are accurately calibrated.

-

Solvent Quality: Use high-purity, sterile solvents to avoid contamination.

-

Volatile Solvents: When working with volatile organic solvents, minimize the time the vial is open to prevent solvent loss and concentration changes.

-

Storage Vessels: For long-term storage, use glass vials with screw caps (B75204) and Teflon seals to prevent solvent evaporation.

-

Documentation: Maintain detailed records of stock solution preparation, including lot numbers, dates, and any deviations from the protocol.

-

Safety: Always handle this compound and solvents in accordance with safety data sheets (SDS) and institutional guidelines. Wear appropriate personal protective equipment.

Application Notes and Protocols: Analyzing Protein Expression Following Temperature Treatment using Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of temperature treatment on protein expression and signaling pathways in cultured cells using Western blotting. This method is crucial for understanding cellular stress responses, protein stability, and the efficacy of temperature-based therapies.

Introduction

Temperature is a critical environmental factor that profoundly influences cellular processes. Both heat and cold stress can trigger specific signaling cascades and alter the expression of a wide range of proteins.[1][2] Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3] By combining temperature treatment with Western blot analysis, researchers can elucidate the molecular mechanisms underlying thermal stress and identify potential therapeutic targets. This protocol outlines the steps for treating cells at various temperatures, preparing protein lysates, and performing a quantitative Western blot analysis.

Experimental Protocols

I. Cell Culture and Temperature Treatment

This protocol describes the treatment of adherent cells in a 6-well plate format. The specific cell line, media, and growth conditions should be optimized for your experimental system.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well tissue culture plates

-

Incubators set to desired temperatures (e.g., 37°C for control, and other temperatures for treatment)

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Temperature Treatment: When cells reach the desired confluency, transfer the plates to incubators set at the experimental temperatures (e.g., 37°C for control, 42°C for heat shock, or 25°C for cold shock) for the desired duration (e.g., 1, 2, 4, or 6 hours).

-

Cell Lysis:

-

After treatment, immediately place the plates on ice.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.[4][5]

-

Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.[4][6]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4][5]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5][6]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading in the Western blot.

II. Western Blot Protocol

This protocol provides a general procedure for Western blotting.[3][4][5] Optimization of antibody concentrations and incubation times is recommended for each specific target protein.

Materials:

-

Protein lysates

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[4][5]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[4][5] Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

-

Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4] This step prevents non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

Data Presentation

Quantitative analysis of Western blot data is essential for comparing protein expression levels across different conditions.[7][8][9] Densitometry analysis of the protein bands should be performed using image analysis software. Normalization to a housekeeping protein (e.g., GAPDH, β-actin) is crucial to correct for variations in protein loading.[7]

Table 1: Densitometric Analysis of Protein Expression Following Heat Shock

| Treatment Temperature (°C) | Treatment Duration (hours) | HSP70 Expression (Normalized to GAPDH) | p-Akt (Ser473) Expression (Normalized to Total Akt) |

| 37 (Control) | 1 | 1.00 ± 0.08 | 1.00 ± 0.12 |

| 42 | 1 | 2.50 ± 0.21 | 0.65 ± 0.09 |

| 37 (Control) | 4 | 1.05 ± 0.11 | 1.02 ± 0.15 |

| 42 | 4 | 5.80 ± 0.45 | 0.30 ± 0.07 |

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of heat shock response.

Experimental Workflow Diagram

Caption: Experimental workflow for Western blot analysis.

References

- 1. Genetically Encoded Protein Thermometer Enables Precise Electrothermal Control of Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Western Blotting Protocol [protocols.io]

- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Multi-strip Western blotting to increase quantitative data output - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azurebiosystems.com [azurebiosystems.com]

Unraveling "Tempasept": A Clarification on its Application in High-Throughput Screening

Initial investigations into the use of "Tempasept" in high-throughput screening (HTS) assays have revealed a fundamental misunderstanding of the product's identity and application. The product, "this compound," is not a chemical compound, biological reagent, or technology utilized in drug discovery and molecular research. Instead, "this compound" is a brand name for disposable thermometer covers designed for hygienic temperature measurement in clinical settings.

Our comprehensive search for literature, protocols, and data related to "this compound" in the context of HTS has consistently shown that this product is intended for medical and healthcare professionals to prevent cross-contamination between patients during temperature readings. There is no scientific literature or experimental data to suggest its use as a variable, tool, or reagent in any form of high-throughput screening assay.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for "this compound in high-throughput screening assays" is not feasible. The premise of the request is based on an incorrect association of a clinical hygiene product with a highly specific and complex drug discovery technique.

High-throughput screening involves the automated testing of large numbers of chemical or biological compounds to identify active substances that can modulate a specific biological pathway or target. These assays are central to modern drug discovery and require precise, biologically active reagents and sophisticated detection methods. "this compound," as a physical barrier for thermometers, does not possess any chemical or biological properties that would make it a relevant component in such experimental setups.

Application Notes and Protocols for Tempasept in CRISPR-Cas9 Genome Editing

Introduction

Recent advancements in CRISPR-Cas9 technology have revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material.[1][2] The efficiency of CRISPR-Cas9-mediated gene editing, however, can be influenced by various cellular factors, including the activity of DNA repair pathways and the delivery efficiency of the CRISPR components. Tempasept is a novel synthetic compound designed to enhance the efficiency and precision of CRISPR-Cas9-mediated genome editing. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in various cell types.

Mechanism of Action

This compound is a cell-permeable small molecule that has been shown to modulate cellular pathways involved in DNA repair, specifically promoting the Homology-Directed Repair (HDR) pathway over the Non-Homologous End Joining (NHEJ) pathway. By favoring HDR, this compound increases the frequency of precise gene insertions, deletions, or corrections when a donor template is provided.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the effect of this compound on CRISPR-Cas9 editing efficiency in different cell lines.

Table 1: Effect of this compound on Knock-in Efficiency

| Cell Line | Target Gene | This compound Concentration (µM) | Knock-in Efficiency (%) (Without this compound) | Knock-in Efficiency (%) (With this compound) | Fold Increase |

| HEK293T | HBB | 10 | 8.5 ± 1.2 | 25.5 ± 2.8 | 3.0x |

| HeLa | CCR5 | 10 | 5.2 ± 0.8 | 18.2 ± 2.1 | 3.5x |

| iPSCs | POU5F1 | 5 | 2.1 ± 0.5 | 9.5 ± 1.5 | 4.5x |

Table 2: Effect of this compound on Indel Formation

| Cell Line | Target Gene | This compound Concentration (µM) | Indel Frequency (%) (Without this compound) | Indel Frequency (%) (With this compound) |

| HEK293T | HBB | 10 | 75.6 ± 5.1 | 60.2 ± 4.5 |

| HeLa | CCR5 | 10 | 82.3 ± 6.3 | 68.7 ± 5.9 |

| iPSCs | POU5F1 | 5 | 65.1 ± 4.9 | 50.8 ± 4.1 |

Experimental Protocols

Protocol 1: General Workflow for CRISPR-Cas9 Genome Editing with this compound

This protocol outlines the general steps for using this compound to enhance CRISPR-Cas9-mediated genome editing in mammalian cells.

Caption: General experimental workflow for this compound-enhanced CRISPR-Cas9 editing.

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA)

-

Donor DNA template (for knock-in experiments)

-

Lipofectamine CRISPRMAX or other suitable transfection reagent

-

This compound (10 mM stock in DMSO)

-

Mammalian cell line of interest

-

Cell culture medium and reagents

-

Genomic DNA extraction kit

-

PCR reagents

-

Primers for amplifying the target genomic region

Procedure:

-

sgRNA and Donor Design: Design and synthesize sgRNA targeting the genomic locus of interest. For knock-in experiments, design a donor template with homology arms flanking the desired insertion sequence.[5]

-

Cell Culture: Culture and maintain the target cell line under standard conditions. Seed cells in a 24-well plate to be 70-90% confluent on the day of transfection.

-

RNP Complex Formation: Prepare Cas9/sgRNA ribonucleoprotein (RNP) complexes by incubating Cas9 protein with sgRNA at room temperature for 10-20 minutes.

-

Transfection: Transfect the cells with the RNP complexes and the donor DNA template using a suitable transfection reagent according to the manufacturer's protocol.

-

This compound Treatment: Immediately after transfection, add this compound to the cell culture medium to the desired final concentration (e.g., 5-10 µM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

-

Analysis of Editing Efficiency: Amplify the target genomic region by PCR and analyze the editing efficiency using methods such as Next-Generation Sequencing (NGS) or droplet digital PCR (ddPCR).

Protocol 2: Signaling Pathway Modulation by this compound

This diagram illustrates the proposed mechanism of action for this compound in modulating DNA repair pathways to favor HDR.

Caption: Proposed signaling pathway modulation by this compound.

Protocol 3: Validation of this compound Activity

This protocol describes a method to validate the activity of this compound by quantifying the relative frequencies of HDR and NHEJ events.

Materials:

-

Reporter plasmid containing a fluorescent protein gene (e.g., GFP) disrupted by a stop codon and a target site for a specific sgRNA.

-

Donor template designed to correct the stop codon via HDR.

-

Validated sgRNA and Cas9 nuclease.

-

Transfection reagent.

-

This compound.

-

Flow cytometer.

Procedure:

-

Co-transfect the target cells with the reporter plasmid, sgRNA/Cas9 RNP, and the donor template.

-

Divide the transfected cells into two populations: one treated with this compound and a control group without this compound.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells and analyze the percentage of GFP-positive cells in each population by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated group indicates enhanced HDR efficiency.

-

Simultaneously, extract genomic DNA from a subset of cells from each group and quantify the total editing efficiency (NHEJ + HDR) by analyzing the target site in the reporter plasmid using TIDE or a similar assay.

Applications in Drug Development

The ability of this compound to enhance precise genome editing has significant implications for drug development.[6][7]

-

Target Validation: this compound can be used to create more efficient and precise knock-in and knock-out cell lines for validating novel drug targets.

-

Disease Modeling: The generation of cell lines and animal models with specific disease-causing mutations is accelerated and improved with higher HDR efficiencies, leading to more accurate models for drug screening.

-

Cell-Based Therapies: In the development of cell-based therapies, such as CAR-T cell therapy, this compound can improve the efficiency of inserting the CAR gene into T-cells, potentially leading to more potent and persistent therapeutic products.

This compound represents a significant advancement in the optimization of CRISPR-Cas9 genome editing. By promoting the HDR pathway, it enables researchers to achieve higher efficiencies of precise gene editing, which is crucial for a wide range of applications in basic research, drug discovery, and the development of novel therapeutics. The protocols provided herein offer a framework for the successful application of this compound in various experimental settings.

References

- 1. genscript.com [genscript.com]

- 2. Gene Editing | CRISPR Therapeutics [crisprtx.com]

- 3. Comprehensive review of CRISPR-based gene editing: mechanisms, challenges, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of genome editing technology in the targeted therapy of human diseases: mechanisms, advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of aptamers in pharmaceutical analysis: Comprehensively empowering drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

Tempasept: A Novel Temperature-Responsive System for Affinity Protein Purification

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tempasept is a revolutionary protein purification platform that utilizes a temperature-sensitive affinity tag system for the efficient isolation of recombinant proteins. This technology leverages a genetically encoded peptide tag, the "T-tag," which exhibits a conformational change in response to shifts in temperature. This conformational change dictates its binding and elution from a proprietary affinity resin, "Temp-Resin." At a permissive temperature (e.g., 4°C), the T-tag adopts a high-affinity binding conformation, allowing for specific capture of the target protein from a complex lysate. A simple and gentle shift to a non-permissive temperature (e.g., 25-37°C) induces a conformational change in the T-tag, leading to its release from the resin and the elution of a highly purified, tag-free protein following on-column cleavage. This method eliminates the need for harsh elution buffers or competitive ligands, preserving the structural integrity and biological activity of the target protein.

Principle of this compound Technology

The this compound system is based on the reversible, temperature-dependent interaction between the T-tag and the Temp-Resin. The T-tag is a short, genetically engineered peptide that is fused to the N- or C-terminus of the protein of interest. The Temp-Resin is a highly cross-linked agarose (B213101) matrix functionalized with a specific ligand that recognizes the folded conformation of the T-tag at low temperatures.

The purification workflow involves three key stages:

-

Binding (4°C): At low temperatures, the T-tag is in its "binding" conformation, allowing it to specifically interact with the Temp-Resin. The cell lysate containing the T-tagged protein is loaded onto the column, and the target protein is captured.

-

Washing (4°C): Unbound proteins and contaminants are washed away with a simple wash buffer at the permissive temperature.

-

Elution (25-37°C): A temperature shift to a non-permissive range induces a conformational change in the T-tag, disrupting its interaction with the Temp-Resin. This allows for the elution of the target protein. For applications requiring a tag-free protein, an on-column cleavage step with a specific protease can be performed concurrently with the temperature-induced elution.

Data Presentation

The performance of the this compound system has been validated with a variety of recombinant proteins expressed in E. coli. The following tables summarize the quantitative data obtained.

Table 1: Binding Capacity of Temp-Resin for T-tagged Proteins

| T-tagged Protein | Molecular Weight (kDa) | Expression System | Dynamic Binding Capacity (mg/mL resin) at 4°C |

| T-GFP | 28 | E. coli BL21(DE3) | 45 |

| T-GST | 26 | E. coli SHuffle | 52 |

| T-MBP | 42 | E. coli BL21(DE3) | 38 |

| T-Kinase | 55 | E. coli Rosetta(DE3) | 35 |

Table 2: Purity and Yield of Proteins Purified using the this compound System

| Protein | Purification Method | Purity (by SDS-PAGE) | Yield (%) |

| GFP | This compound (On-column cleavage) | >98% | 85 |

| GST | This compound (On-column cleavage) | >95% | 92 |

| MBP | This compound (Elution with T-tag) | >95% | 90 |

| Kinase | This compound (On-column cleavage) | >97% | 80 |

Experimental Protocols

Protocol 1: Purification of T-tagged Protein with On-Column Cleavage

This protocol describes the purification of a T-tagged protein expressed in E. coli, followed by on-column cleavage to obtain a tag-free protein.

Materials:

-

Temp-Resin (slurry)

-

Chromatography column

-

Peristaltic pump or FPLC system

-

Temperature-controlled water bath or column jacket

-

Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (pre-chilled to 4°C)

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 20 mM Imidazole, pH 7.5 (pre-chilled to 4°C)

-

Elution/Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5

-

Protease (e.g., TEV or PreScission Protease)

-

E. coli cell paste expressing the T-tagged protein

Procedure:

-

Lysate Preparation:

-

Resuspend the cell paste in 5 mL of ice-cold Binding Buffer per gram of paste.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Column Packing and Equilibration:

-

Pack the desired volume of Temp-Resin slurry into the chromatography column.

-

Equilibrate the column with 5 column volumes (CV) of ice-cold Binding Buffer. Ensure the column temperature is maintained at 4°C.

-

-

Sample Loading:

-

Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min. Maintain the column temperature at 4°C.

-

-

Washing:

-

Wash the column with 10 CV of ice-cold Wash Buffer to remove unbound proteins.

-

-

On-Column Cleavage and Elution:

-

Wash the column with 2 CV of Elution/Cleavage Buffer (pre-warmed to 25°C).

-

Stop the flow and add the specific protease (e.g., 100 units of TEV protease) in 1 CV of Elution/Cleavage Buffer.

-

Incubate the column at 25°C for 2-4 hours (optimization may be required).

-

Elute the tag-free protein with 5 CV of Elution/Cleavage Buffer at 25°C. Collect fractions.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to assess purity.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Protocol 2: Purification of Intact T-tagged Protein

This protocol is suitable for applications where the T-tag does not need to be removed.

Materials:

-

Same as Protocol 1, excluding the protease and with a modified Elution Buffer.

-

Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

-

Lysate Preparation, Column Packing, Sample Loading, and Washing:

-

Follow steps 1-4 from Protocol 1.

-

-

Elution:

-

Shift the column temperature to 25°C.

-